tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-yl)carbamate
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Overview
Description
tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-yl)carbamate: is a complex organic compound featuring a thiazole ring, a tetrahydropyran moiety, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting from a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic addition reaction involving a suitable aldehyde or ketone.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the tetrahydropyran moiety can undergo oxidation to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, potentially forming urea derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of urea or carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its thiazole ring is a common motif in many bioactive molecules, making it a valuable tool for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)imidazol-2-yl)carbamate: Similar structure but with an imidazole ring instead of a thiazole ring.
tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)oxazol-2-yl)carbamate: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-yl)carbamate lies in its combination of a thiazole ring with a tetrahydropyran moiety and a carbamate group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[5-[hydroxy(oxan-4-yl)methyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-14(2,3)20-13(18)16-12-15-8-10(21-12)11(17)9-4-6-19-7-5-9/h8-9,11,17H,4-7H2,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUPSFSPDZJINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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